4-Methylfuran-2-carbaldehyde

Description

Significance within Furanic Chemistry and Heterocyclic Compounds

As a member of the furan (B31954) family, 4-methylfuran-2-carbaldehyde is part of a class of heterocyclic compounds that are of fundamental importance in organic chemistry. smolecule.com Furan derivatives are prevalent in nature and are key components in numerous synthetic products. The presence of both an electron-donating methyl group and an electron-withdrawing aldehyde group on the furan ring of this compound imparts a unique electronic character, influencing its reactivity and making it a subject of study within furanic chemistry. smolecule.com This specific substitution pattern enhances its reactivity in comparison to other methylfuran derivatives, allowing for a diverse range of chemical transformations. smolecule.com

Heterocyclic compounds, in general, are crucial in medicinal chemistry and materials science due to their presence in a vast number of bioactive molecules and functional materials. This compound contributes to this field by acting as a precursor for the synthesis of more complex heterocyclic systems. mdpi.com Its ability to participate in various reactions allows for the construction of novel molecular scaffolds with potential applications in drug discovery and the development of new materials. smolecule.comacs.org

Research Trajectories and Evolving Paradigms for this compound

Current research involving this compound is following several key trajectories. One significant area of investigation is its use as a starting material in the synthesis of fine chemicals and pharmaceuticals. smolecule.com Researchers are exploring its utility in creating biologically active compounds, with some studies indicating that its derivatives may possess antimicrobial properties. smolecule.com

Another prominent research direction is its potential role as an intermediate in the production of biofuels. smolecule.com The furanic structure is a key feature of several promising biofuel candidates due to their high energy density. smolecule.com Consequently, developing efficient and sustainable methods for the synthesis of this compound is an active area of research. smolecule.com Common synthetic routes include the oxidation of 4-methylfurfuryl alcohol. smolecule.comchemicalbook.com

Furthermore, the compound is being investigated as a building block in organic synthesis for the construction of complex molecules. smolecule.comresearchgate.net Its dual functionality allows for a wide range of chemical modifications, making it a versatile tool for synthetic chemists. smolecule.com

Structural Basis for Reactivity and Functional Versatility of this compound

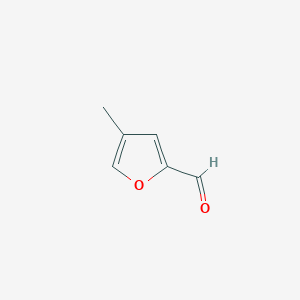

The reactivity and functional versatility of this compound are directly attributable to its molecular structure. The molecule consists of a five-membered aromatic furan ring containing an oxygen atom, substituted at the C4 position with a methyl group and at the C2 position with a carbaldehyde (aldehyde) group. smolecule.comnih.gov

The aldehyde group is a highly reactive functional group that can undergo a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form larger molecules. evitachem.comambeed.com The furan ring itself is an aromatic system, but the presence of the heteroatom (oxygen) makes it more reactive than benzene (B151609) in certain electrophilic substitution reactions.

The interplay between the electron-donating methyl group and the electron-withdrawing aldehyde group, mediated by the furan ring, dictates the regioselectivity and rate of its reactions. This unique electronic arrangement enhances the compound's utility in synthesizing a diverse range of derivatives. smolecule.com The specific positioning of these functional groups allows for the targeted synthesis of various substituted furans and other heterocyclic compounds.

Interactive Data Tables

Below are tables summarizing key identifiers and properties of this compound.

| Identifier Type | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 33342-49-3 nih.govchemsrc.com |

| Molecular Formula | C6H6O2 smolecule.comnih.gov |

| Molecular Weight | 110.11 g/mol nih.gov |

| InChI | InChI=1S/C6H6O2/c1-5-2-6(3-7)8-4-5/h2-4H,1H3 nih.gov |

| InChIKey | BLHZUMDWLLFLJC-UHFFFAOYSA-N nih.gov |

| SMILES | CC1=COC(=C1)C=O nih.gov |

| Property | Value |

| Appearance | Not explicitly stated, but derivatives are described as solids. |

| Solubility | Generally soluble in polar organic solvents like ethanol (B145695) and methanol; limited solubility in water. solubilityofthings.com |

| Boiling Point | Data not available. bldpharm.com |

| Melting Point | Data not available for the parent compound. |

Structure

3D Structure

Properties

IUPAC Name |

4-methylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-5-2-6(3-7)8-4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHZUMDWLLFLJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methylfuran 2 Carbaldehyde and Its Derivatives

Regioselective Synthesis Approaches for 4-Methylfuran-2-carbaldehyde

The regioselective synthesis of this compound is crucial for its practical application. The position of the methyl and carbaldehyde groups on the furan (B31954) ring dictates the molecule's reactivity and its utility as a building block in organic synthesis. Various approaches have been explored to control this regioselectivity, starting from different precursors and employing a range of chemical transformations.

Oxidation Pathways from Substituted Furanmethanol Precursors

A common and direct method for the synthesis of furan-2-carbaldehydes is the oxidation of the corresponding 2-furanmethanols. In the case of this compound, the precursor would be (4-methylfuran-2-yl)methanol. While specific studies on this particular substrate are not extensively detailed in readily available literature, the oxidation of furfuryl alcohols is a well-established transformation in organic chemistry.

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent commonly used for the conversion of allylic and benzylic alcohols to their corresponding aldehydes. Given the structural similarity, it is a highly plausible reagent for the oxidation of (4-methylfuran-2-yl)methanol. The reaction is typically carried out in a chlorinated solvent such as dichloromethane or chloroform at room temperature.

Other oxidizing agents that could be employed include pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC), which are also known for their mild and selective oxidation of primary alcohols to aldehydes.

| Precursor | Oxidizing Agent | Product |

| (4-methylfuran-2-yl)methanol | Manganese Dioxide (MnO₂) | This compound |

| (4-methylfuran-2-yl)methanol | Pyridinium Chlorochromate (PCC) | This compound |

| (4-methylfuran-2-yl)methanol | Pyridinium Dichromate (PDC) | This compound |

Synthetic Strategies via Substituted Furan Derivatives

An alternative and widely used strategy for the introduction of a formyl group onto a furan ring is through electrophilic formylation reactions on a pre-existing substituted furan. For the synthesis of this compound, the logical starting material is 3-methylfuran. The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furans. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgchemeurope.comsynarchive.com

The reaction employs a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃). alfa-chemistry.comchemeurope.comsynarchive.com This electrophilic species then attacks the electron-rich furan ring. In the case of 3-methylfuran, the formylation is expected to occur regioselectively at the C2 position, which is activated by the electron-donating methyl group at the C3 position and is the most reactive site for electrophilic substitution in furan. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

The general mechanism involves the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This is followed by the electrophilic attack of the 3-methylfuran on the Vilsmeier reagent, leading to the formation of a sigma complex. A subsequent deprotonation and elimination of a leaving group rearomatizes the furan ring, and a final hydrolysis step liberates the aldehyde.

| Starting Material | Reagents | Product |

| 3-Methylfuran | 1. DMF, POCl₃ 2. H₂O | This compound |

Condensation Reactions for Furan Carbaldehydes

Condensation reactions that lead to the formation of the furan ring itself can be strategically employed to synthesize substituted furan carbaldehydes. Two classical named reactions in this category are the Paal-Knorr furan synthesis and the Feist-Benary furan synthesis.

The Paal-Knorr synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a furan. alfa-chemistry.comorganic-chemistry.orgsynarchive.comwikipedia.org To synthesize a this compound derivative using this method, a suitably substituted 1,4-dicarbonyl precursor would be required. For instance, a 1,4-dicarbonyl compound with a methyl group at the C3 position and a protected aldehyde or a group that can be readily converted to an aldehyde at the C1 position would be a suitable starting material.

The Feist-Benary furan synthesis is another valuable method that involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. wikipedia.orgchemeurope.comquimicaorganica.orgambeed.com This reaction proceeds via a nucleophilic substitution followed by a condensation and cyclization to afford a substituted furan. By carefully selecting the α-halo ketone and the β-dicarbonyl compound, one could construct the this compound scaffold. For example, the reaction of a β-dicarbonyl compound that can provide the C2-carbaldehyde and C3-H of the furan ring with an α-halo ketone bearing a methyl group could potentially lead to the desired product.

| Reaction Name | Reactants | Product |

| Paal-Knorr Synthesis | Substituted 1,4-dicarbonyl compound | Substituted Furan |

| Feist-Benary Synthesis | α-halo ketone and β-dicarbonyl compound | Substituted Furan |

Photochemical Synthesis Routes to Furan Carbaldehyde Derivatives

Photochemical reactions offer unique pathways for the synthesis and modification of heterocyclic compounds. While direct photochemical formylation of 3-methylfuran is not a commonly reported method, photochemical reactions on substituted furan precursors can be utilized to generate furan carbaldehyde derivatives.

A relevant example is the photochemical synthesis of 4-bromofuran-2-carbaldehyde. Research has shown that irradiation of 4,5-dibromofuran-2-carbaldehyde in diethyl ether can lead to the selective debromination at the 5-position, yielding 4-bromofuran-2-carbaldehyde in high yield. wikipedia.org This selective photochemical debromination highlights the potential of using light-induced reactions for the specific functionalization of the furan ring. A similar strategy could be envisioned where a precursor with a leaving group at the 5-position and a methyl group at the 4-position undergoes a photochemical reaction to yield this compound.

| Starting Material | Reaction Conditions | Product |

| 4,5-Dibromofuran-2-carbaldehyde | Irradiation in diethyl ether | 4-Bromofuran-2-carbaldehyde |

Palladium-Catalyzed Carboxylation and Related Techniques

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. While direct palladium-catalyzed carboxylation of a C-H bond at the 2-position of 3-methylfuran to an aldehyde is challenging, a more feasible approach involves the palladium-catalyzed formylation of a halo-substituted precursor.

This strategy would entail the preparation of a 2-halo-4-methylfuran, which could then undergo a palladium-catalyzed formylation reaction. Various formylating agents can be used in such reactions, including carbon monoxide and a hydride source, or formylating reagents like N-formylsaccharin. For instance, a palladium-catalyzed reaction of 2-bromo-4-methylfuran with a suitable formylating agent could regioselectively introduce the aldehyde group at the 2-position. nih.govorganic-chemistry.orgnih.gov

| Starting Material | Reaction Type | Product |

| 2-Bromo-4-methylfuran | Palladium-catalyzed formylation | This compound |

Selective Dehalogenation and Functional Group Manipulation for Furan Carboxylic Acids

Functional group interconversion and manipulation are fundamental strategies in multi-step organic synthesis. In the context of preparing this compound, these techniques can be applied to precursors such as furan carboxylic acids or halo-substituted furans.

One potential route involves the synthesis of 4-methyl-2-furoic acid, which can then be reduced to the corresponding aldehyde. The synthesis of 4-methyl-2-furoic acid could be achieved through various methods, including the carboxylation of a suitable organometallic derivative of 3-methylfuran. The subsequent selective reduction of the carboxylic acid to the aldehyde can be accomplished using reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures or by converting the carboxylic acid to a more reactive derivative (e.g., an acid chloride or a Weinreb amide) followed by reduction.

Another relevant functional group manipulation is selective dehalogenation. As mentioned in the photochemical synthesis section, selective removal of a halogen atom can be a key step. wikipedia.org For example, if a synthetic route provides a di- or tri-substituted furan with a halogen at an undesired position, a selective dehalogenation step, either photochemically or through catalytic hydrogenation, could be employed to arrive at the target molecule. Furthermore, the decarboxylation of furoic acids can be a route to the parent furan. proquest.comnih.gov This suggests that a precursor like 4-methyl-5-carboxy-furan-2-carbaldehyde could potentially undergo selective decarboxylation at the 5-position.

| Precursor | Transformation | Product |

| 4-Methyl-2-furoic acid | Selective reduction | This compound |

| 4-Methyl-5-halofuran-2-carbaldehyde | Selective dehalogenation | This compound |

Green Chemistry Principles in the Synthesis of this compound Analogs

The growing emphasis on sustainable chemical manufacturing has spurred the development of synthetic protocols that adhere to the principles of green chemistry. These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

The development of efficient catalytic systems is paramount for achieving high yields and selectivities in the synthesis of substituted furans. Transition metal catalysts, particularly those based on palladium, gold, and iron, have been extensively employed in furan synthesis. hud.ac.uk For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl substituents onto the furan ring, as demonstrated in the synthesis of arylthiophene-2-carbaldehydes, a strategy that can be conceptually extended to furan analogs. nih.gov Iron catalysts are attractive due to their low cost and low toxicity. Iron(III) sulfate has been reported as an effective and recyclable catalyst for the synthesis of 5,5′-[oxybis(methylene)]bis-2-furfural from 5-hydroxymethylfurfural (B1680220) (HMF), showcasing the potential of iron catalysis in green furan chemistry. nih.gov The choice of catalyst can significantly influence the regioselectivity of the reaction, which is crucial for the synthesis of specifically substituted furans like this compound.

Table 1: Examples of Catalytic Systems in Furan Synthesis

| Catalyst | Reaction Type | Substrate | Product | Reference |

| Palladium(II) acetate | Cross-coupling | Bromo-furan | Aryl-furan | nih.gov |

| Gold(III) chloride | Cycloisomerization | Alkynyl ketones | Substituted furans | hud.ac.uk |

| Iron(III) sulfate | Etherification | 5-Hydroxymethylfurfural | 5,5'-[Oxybis(methylene)]bis-2-furfural | nih.gov |

| Ruthenium complexes | Cyclization | Alkynes and alcohols | Substituted furans | hud.ac.uk |

This table presents examples of catalytic systems used in the synthesis of various furan derivatives, illustrating the diversity of applicable methods.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to organic synthesis. While specific biocatalytic routes to this compound are not extensively documented, general principles of biocatalysis can be applied to furan chemistry. For instance, alcohol dehydrogenases can be employed for the selective reduction of furan-2-carbaldehydes to their corresponding alcohols or the oxidation of furan methanols to aldehydes. The co-immobilization of two dehydrogenases has been successfully applied in the selective reduction of 5-hydroxymethylfurfural (HMF) to 2,5-bis(hydroxymethyl) furan (BHMF) with efficient cofactor regeneration, demonstrating a robust biocatalytic process. beilstein-journals.org Such enzymatic systems could potentially be engineered or adapted for the synthesis of this compound from a suitable precursor.

Multi-Step Synthetic Sequences to Complex Furan-Containing Architectures

The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules, including natural products and biologically active compounds.

The furan ring is a key structural element in a variety of natural products. mdpi.com Synthetic strategies towards these molecules often involve the construction of a substituted furan core at a key stage. A general approach to 4-methyl-2-substituted-furans has been described, utilizing 4-methyl-2-furyllithium as a key intermediate. This methodology was successfully applied in the total synthesis of pleraplysillin-2, a sesquiterpenoid ester isolated from the sponge Pleraplysilla spinifera. The synthesis of 2,4-disubstituted furan-derived natural products has also been achieved through a concise route utilizing hydroxyoxetanyl ketones as pivotal intermediates. rsc.org These examples highlight the importance of developing modular and efficient synthetic routes to access structurally diverse furan-containing natural products.

Schiff bases, compounds containing a carbon-nitrogen double bond, are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. Furan-based Schiff bases are of significant interest due to their diverse biological activities. The synthesis of these compounds typically involves refluxing a mixture of a furan-2-carbaldehyde derivative and a primary amine in a suitable solvent, such as ethanol (B145695) or methanol. mdpi.com For example, a series of furan-based Schiff bases have been synthesized by reacting substituted furan-2-carbaldehydes with 4-nitrobenzene-1,2-diamine. mdpi.com While the direct synthesis of Schiff bases from this compound is not explicitly detailed in the provided search results, the general methodology is well-established and can be readily applied. The reaction of 5-methylfuran-2-carbaldehyde with 4-nitrobenzene-1,2-diamine to form a Schiff base has been reported, suggesting a similar reactivity for its 4-methyl isomer. mdpi.com

Preparation of Thiosemicarbazone Derivatives from Furan-2-carbaldehyde

The synthesis of thiosemicarbazone derivatives from furan-2-carbaldehyde and its analogs is a well-established process in medicinal and synthetic chemistry. These compounds are of significant interest due to their wide range of biological activities. The general synthetic route involves the condensation reaction of a furan-2-carbaldehyde derivative with thiosemicarbazide. This reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, and often with the addition of a catalytic amount of acid to facilitate the reaction.

The reaction proceeds via a nucleophilic addition of the terminal primary amine group of thiosemicarbazide to the carbonyl carbon of the furan-2-carbaldehyde, followed by the elimination of a water molecule to form the characteristic imine linkage of the thiosemicarbazone.

A general procedure for the synthesis of a furan-2-carbaldehyde thiosemicarbazone derivative is as follows: An equimolar amount of the substituted furan-2-carbaldehyde and thiosemicarbazide are dissolved in a suitable alcohol, such as methanol or ethanol. scienceopen.comnih.gov A few drops of a catalyst, like glacial acetic acid, may be added to the mixture. nih.gov The reaction mixture is then typically heated under reflux for a period ranging from a few hours to overnight. nih.gov Upon completion of the reaction, the mixture is cooled, and the resulting solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization. researchgate.net

For instance, in the synthesis of a series of novel thiosemicarbazone derivatives from various furan-2-carbaldehydes, the compounds were prepared by condensing thiosemicarbazide with the respective furan-2-carbaldehyde in methanol. scienceopen.comresearchgate.net The resulting products were characterized by spectroscopic methods including FT-IR, NMR, and mass spectrometry. scienceopen.comresearchgate.net

Based on analogous syntheses, the reaction of this compound with thiosemicarbazide would be expected to yield this compound thiosemicarbazone. The expected product would be a solid, and its structure could be confirmed using various spectroscopic techniques.

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound Thiosemicarbazone

| Parameter | Value |

| Reactant 1 | This compound |

| Reactant 2 | Thiosemicarbazide |

| Solvent | Methanol or Ethanol |

| Catalyst | Glacial Acetic Acid (optional) |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

The characterization of the resulting this compound thiosemicarbazone would involve the analysis of its spectral data.

Table 2: Expected Spectroscopic Data for this compound Thiosemicarbazone

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Signals corresponding to the furan ring protons, the methyl group protons, the azomethine proton (-CH=N-), and the protons of the thiosemicarbazide moiety (-NH- and -NH₂). The chemical shifts would be indicative of the electronic environment of each proton. |

| ¹³C NMR | Resonances for the carbons of the furan ring, the methyl group carbon, the azomethine carbon, and the thiocarbonyl carbon (-C=S). |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3400-3100 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C=S stretching (around 1100-1000 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product, confirming its formation. |

It is important to note that while this synthetic approach is standard and the expected outcomes are based on well-documented reactions of similar compounds, the specific yield, melting point, and precise spectroscopic data for this compound thiosemicarbazone would require experimental verification.

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Aldehyde Functionality in 4-Methylfuran-2-carbaldehyde

The aldehyde group (-CHO) attached to the furan (B31954) ring at the C2 position is a highly reactive center, primarily due to the polarization of the carbon-oxygen double bond. The oxygen atom, being more electronegative, draws electron density from the carbon atom, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. masterorganicchemistry.comlibretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, which leads to the breaking of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate is then typically protonated, often by a weak acid or the solvent, to yield an alcohol product. libretexts.org

The reaction can be promoted by either basic or acidic conditions.

Base-promoted addition: A strong nucleophile directly attacks the carbonyl carbon. libretexts.org

Acid-catalyzed addition: The carbonyl oxygen is first protonated by an acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.org

For this compound, the addition of a nucleophile (Nu⁻) proceeds as follows: the nucleophile attacks the carbonyl carbon, forming a new C-Nu bond and a tetrahedral intermediate where the oxygen carries a negative charge. Subsequent protonation yields the final addition product. masterorganicchemistry.comlibretexts.org The hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral) during this process. masterorganicchemistry.com

The aldehyde group of furan-2-carbaldehydes can be readily oxidized to the corresponding carboxylic acid. This transformation is a key step in the synthesis of valuable furan-based monomers like 2,5-furandicarboxylic acid (FDCA) from biomass-derived precursors such as 5-hydroxymethylfurfural (B1680220) (HMF). rmit.edu.auresearchgate.net The oxidation of HMF involves intermediates where the aldehyde group is converted to a carboxyl group. researchgate.net

Various catalytic systems have been developed for this oxidation, often utilizing molecular oxygen or air as the oxidant under relatively mild conditions. rmit.edu.au Both noble metal (e.g., Ruthenium) and non-noble mixed-metal oxide catalysts have shown high efficacy. rmit.edu.au For instance, the aerobic oxidation of HMF to FDCA has been achieved with high yields using catalysts like Ru/C and Co-Mn mixed oxides. rmit.edu.au A similar pathway can be applied to this compound to produce 4-methylfuran-2-carboxylic acid.

| Reactant | Catalyst | Oxidant | Product | Yield | Reference |

| 5-Hydroxymethylfurfural (HMF) | 5wt% Ru/C | O₂ | 2,5-Furandicarboxylic acid (FDCA) | >93% | rmit.edu.au |

| Furfural (B47365) (FAL) | Supported Metal Catalysts | O₂ | 2-Furoic acid (FURA) | 78% | rmit.edu.au |

| Furfural (FAL) | Co-Mn mixed oxide | O₂ | 2-Furoic acid (FURA) | 73% | rmit.edu.au |

The aldehyde group of this compound can be reduced to a primary alcohol, yielding (4-methylfuran-2-yl)methanol. This conversion is a fundamental transformation in organic synthesis. Common methods include catalytic transfer hydrogenation, which avoids the need for high-pressure H₂ by using alcohols like methanol as a hydrogen source. rsc.org

For example, the gas-phase conversion of furfural (an analog of this compound) to furfuryl alcohol has been successfully demonstrated using MgO-based catalysts. rsc.org At lower temperatures (<350 °C), pure MgO selectively reduces furfural to its corresponding alcohol. rsc.org This highlights a viable pathway for the reduction of the aldehyde functionality in substituted furans. A synthesis route starting from (4-methyl-2-furan)methanol has been reported to yield this compound via oxidation with barium manganate. chemicalbook.com

Aldol and Knoevenagel condensations are powerful carbon-carbon bond-forming reactions that involve the aldehyde functionality.

The Aldol condensation occurs between an enol or enolate ion and a carbonyl compound. researchgate.net In the case of furan carbaldehydes like furfural, the reaction with a ketone (e.g., acetone) proceeds in the presence of a base catalyst. osti.gov The reaction first forms a β-hydroxy carbonyl adduct, which can then dehydrate to yield an α,β-unsaturated carbonyl compound. osti.gov This methodology is crucial for upgrading biomass-derived molecules into larger, more valuable chemicals and fuel precursors. osti.govresearchgate.net

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a basic catalyst, such as piperidine or diethylamine. sphinxsai.comdamascusuniversity.edu.sy This reaction is synthetically important for creating C=C double bonds. sphinxsai.com Substituted furan-2-carbaldehydes are known to readily undergo Knoevenagel condensation with compounds like creatinine and indan-1,3-dione to form a variety of heterocyclic derivatives. sphinxsai.comdamascusuniversity.edu.sy The resulting products are often highly conjugated systems. nih.gov

| Furan Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |

| 5-Substituted Furan-2-carboxaldehyde | Creatinine | Piperidine | 2-Acetamido-1-methyl-5-(5-R-furfurylidene)imidazol-4-ones | sphinxsai.com |

| 5-Substituted Furfural | Indan-1,3-dione | (None, room temp.) | 2-(5-substitutefurfurylidene)Indane-1,3-diones | damascusuniversity.edu.sy |

| 5-Aryl-furan-2-carboxaldehydes | Benzothiazolium salts | Pyridine | Push-pull styryl compounds | nih.gov |

Reactivity of the Furan Ring in this compound and its Analogs

The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com The reactivity of the ring in this compound is modulated by the electronic effects of its substituents.

Electrophilic Substitution: Furan undergoes electrophilic substitution reactions preferentially at the C2 (or α) position. chemicalbook.com This is because the carbocation intermediate formed by attack at C2 is more stabilized by resonance (three resonance structures) compared to the intermediate from attack at C3 (two resonance structures). chemicalbook.com In this compound, the C2 and C5 positions are the most activated sites in the parent furan ring.

The substituents on the ring direct incoming electrophiles:

-CHO group (at C2): This is an electron-withdrawing and deactivating group. It directs incoming electrophiles primarily to the C4 and C5 positions.

-CH₃ group (at C4): This is an electron-donating and activating group. It directs incoming electrophiles to the C3 and C5 positions.

The combined effect of these groups suggests that the C5 position would be the most likely site for electrophilic attack, as it is activated by the methyl group and is a typical position for substitution in 2-substituted furans. Reactions like nitration, halogenation, and acylation would likely occur at this position, although milder conditions are often required to prevent polymerization or ring-opening, to which the furan ring is susceptible. pharmaguideline.comyoutube.com

Nucleophilic Substitution: Nucleophilic substitution is generally difficult on an unactivated furan ring because the ring is electron-rich and cannot effectively stabilize the intermediate negative charge. quimicaorganica.org Such reactions typically require the presence of strong electron-withdrawing groups on the ring to facilitate the attack of a nucleophile. pharmaguideline.comquimicaorganica.org While the aldehyde group at C2 is electron-withdrawing, nucleophilic aromatic substitution on the furan ring of this compound is not a common reaction pathway under standard conditions.

Ring-Opening and Rearrangement Pathways

The furan ring, a stable aromatic heterocycle, can undergo ring-opening and rearrangement reactions under specific conditions, typically involving acid catalysis. For furan derivatives like this compound, these pathways are critical in both degradation and synthetic applications. The electron-withdrawing nature of the carbaldehyde group influences the electron density of the furan ring, affecting its susceptibility to cleavage.

Acid-catalyzed ring-opening of furans often proceeds through protonation of the furan oxygen, followed by nucleophilic attack. This can lead to the formation of dicarbonyl compounds. For instance, the hydrolysis of 5-hydroxymethylfurfural (HMF), a related compound, can lead to the formation of levulinic acid and formic acid, demonstrating a classic furan ring-opening pathway. While specific studies on this compound are not abundant, analogous mechanisms are expected.

Rearrangement reactions, such as the Meinwald rearrangement, are known for epoxides and can be catalyzed by mesoporous aluminosilicates. rsc.orgresearchgate.net If the furan ring of this compound were to be epoxidized, subsequent acid-catalyzed rearrangement could lead to the formation of different carbonyl compounds. rsc.orgresearchgate.net Furthermore, complex cascade rearrangements involving furan ring opening and subsequent ring closure have been observed in more complex fused furan systems, indicating the diverse reactive potential of the furan moiety. researchgate.net

Hydrogenation and Hydrogenolysis Reactions

The conversion of furanic aldehydes through hydrogenation and hydrogenolysis is a key strategy for producing valuable biofuels and chemical intermediates. mdpi.com In the case of this compound, this process typically occurs in a tandem sequence.

First, the carbaldehyde group is selectively hydrogenated to a hydroxyl group, forming (4-methylfuran-2-yl)methanol. This is followed by the hydrogenolysis of the C-OH bond to yield 2,4-dimethylfuran. This sequential reduction is analogous to the well-studied conversion of furfural to 2-methylfuran (B129897). mdpi.comresearchgate.net

The choice of catalyst is paramount in controlling the selectivity of these reactions. bham.ac.uk

Copper-based catalysts (e.g., Cu-Co) are effective for these transformations. The addition of cobalt can enhance the hydrogenolysis step. researchgate.net Controlled poisoning of Cu-Co catalysts with chlorine has been shown to promote the desired hydrogenolysis pathway while inhibiting the undesired hydrogenation of the furan ring itself. rsc.org

Iron-containing catalysts , such as Fe/Mg/O, have also been investigated for the hydrodeoxygenation of furfural. mdpi.comresearchgate.net The addition of iron to a basic oxide support like MgO can increase Lewis acid sites and improve the dehydrogenation capacity of the system, favoring the formation of the methyl-substituted furan. mdpi.comresearchgate.net

Noble metal catalysts like Ru/C have been used for the hydrogenation of similar compounds like 5-hydroxymethylfurfural (HMF), where reaction conditions can be tuned to favor either partial hydrogenation of the aldehyde or complete hydrogenation and subsequent ring-opening. nih.gov

Catalytic transfer hydrogenation (CTH) offers an alternative to using molecular hydrogen, employing protic solvents like 2-propanol as the hydrogen source. nih.gov This method has been successfully used for the conversion of furfural to 2-methylfuran over multifunctional catalysts. nih.gov

| Catalyst | Key Product | Selectivity (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| 11Cu(1.5 M)/ZIF-8 | 2-Methylfuran (2-MF) | 93.9 | Catalytic Transfer Hydrogenation with 2-propanol | nih.gov |

| Fe/Mg/O | 2-Methylfuran (MFU) | up to 92 | Gas flow reactor, methanol as H-donor | researchgate.net |

| Cu-Co (with HCl) | 2-Methylfuran (2MF) | 94 | Optimized chlorine poisoning | rsc.org |

| Co-Cu/ZrO2 | 2-Methylfuran (MF) | 94.1 | 200°C, 6 hours, 1.5 MPa H2 | researchgate.net |

Diels-Alder Reactions with Furan Derivatives

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. While furans can act as dienes in this reaction, their aromatic character reduces their reactivity compared to non-aromatic dienes. The reactivity is further diminished for furan derivatives bearing electron-withdrawing groups, such as the aldehyde in this compound. nih.govrsc.org This deactivation makes direct Diels-Alder reactions with common dienophiles thermodynamically unfavorable. nih.gov

Several strategies have been developed to overcome this limitation:

Modification of the Aldehyde Group: Converting the electron-withdrawing aldehyde into a less deactivating group, such as an acetal, can increase the furan's reactivity in Diels-Alder reactions. nih.gov

Use of Aqueous Media: Performing the reaction in water can provide an additional thermodynamic driving force. rsc.orgresearchgate.net This is achieved by coupling the unfavorable Diels-Alder equilibrium with the favorable hydration of the aldehyde group in the resulting adduct to form a geminal diol. rsc.orgresearchgate.net This approach has enabled direct Diels-Alder reactions of furfural derivatives with maleimides. rsc.orgresearchgate.net

Lewis Acid Catalysis: While not always effective for deactivated furans, Lewis acids can sometimes promote the reaction by coordinating to the dienophile, lowering its LUMO energy.

The regioselectivity and stereoselectivity of these reactions are also critical aspects, with high endo selectivity often observed in reactions with dienophiles like dimethyl maleate when catalyzed by HfCl₄. nih.gov

Kinetic Studies of this compound Reactions

Influence of Catalysis on Reaction Kinetics

Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. In the context of this compound, catalysis is crucial for transformations like hydrogenation and hydrogenolysis. bham.ac.uk

The influence of a catalyst is reflected in the reaction's kinetic model. For surface-catalyzed reactions, such as the hydrogenation of furfural derivatives over metal catalysts, Langmuir-Hinshelwood (L-H) kinetic models are often employed. bham.ac.uk These models account for the adsorption of reactants onto the catalyst surface, the surface reaction between adsorbed species, and the desorption of products. bham.ac.uk

For the hydrogenation of furfural to 2-methylfuran, a dual-site L-H mechanism is often proposed, where hydrogen dissociatively adsorbs on one type of active site and the furanic compound adsorbs on another. bham.ac.uk The surface reaction between these adsorbed species is often the rate-determining step.

The rate law derived from such a model is more complex than the simple power law described previously and includes terms for the adsorption constants of reactants and products. The presence of the catalyst fundamentally alters the rate constant, k, which in catalyzed reactions often incorporates factors related to the catalyst's properties, such as the number of active sites.

Advanced Spectroscopic and Analytical Research Methodologies

Structural Elucidation Techniques for 4-Methylfuran-2-carbaldehyde and its Derivatives

The precise determination of the molecular structure of this compound and its related compounds is achieved through a combination of sophisticated spectroscopic methods. These techniques probe the atomic and molecular levels to provide detailed information on connectivity, chemical environment, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental for confirming its structural integrity. While specific experimental data for this compound is not extensively available in public literature, the expected chemical shifts can be predicted based on the analysis of its isomer, 5-methylfurfural (B50972), and the parent compound, furfural (B47365). rsc.orgresearchgate.netmdpi.comhmdb.ca

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the furan (B31954) ring protons, and the methyl group protons. The aldehydic proton should appear as a singlet in the downfield region, typically around 9.5-9.7 ppm. rsc.org The two furan ring protons will exhibit signals in the aromatic region, with their specific chemical shifts and coupling patterns being influenced by the positions of the methyl and aldehyde groups. The methyl group protons will appear as a singlet in the upfield region, likely around 2.2-2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the aldehyde, the sp²-hybridized carbons of the furan ring, and the sp³-hybridized carbon of the methyl group. The carbonyl carbon is the most deshielded, appearing significantly downfield. The furan ring carbons will have chemical shifts in the range of approximately 110-160 ppm, with the carbon atom attached to the oxygen atom being the most deshielded. The methyl carbon will resonate at the most upfield position. oregonstate.eduwisc.edu

²H NMR Spectroscopy: Deuterium (²H) NMR spectroscopy can be utilized in isotopic labeling studies to probe specific sites within a molecule or to study reaction mechanisms. For instance, deuterated derivatives of furfural have been synthesized and analyzed to understand formylation reactions. researchgate.netmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.5 - 9.7 (s) | 175 - 180 |

| Furan Ring (C2) | - | 152 - 155 |

| Furan Ring (C3) | 6.3 - 6.5 (d) | 110 - 115 |

| Furan Ring (C4) | - | 140 - 145 |

| Furan Ring (C5) | 7.2 - 7.4 (s) | 120 - 125 |

| Methyl (-CH₃) | 2.2 - 2.5 (s) | 13 - 16 |

Predicted values are based on data from related furanic compounds. Actual experimental values may vary.

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. nist.gov The molecular weight of this compound is 110.11 g/mol . nih.govsynblock.com

Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺) with a mass-to-charge ratio (m/z) of 110. The fragmentation of this molecular ion is expected to follow characteristic pathways for aldehydes and furan derivatives. whitman.edulibretexts.org Common fragmentation patterns include the loss of a hydrogen atom (M-1) to give a stable acylium ion, and the loss of the formyl group (M-29) resulting from the cleavage of the C-CHO bond. libretexts.orgresearchgate.net The furan ring itself can also undergo fragmentation.

Table 2: Expected Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 110 | [C₆H₆O₂]⁺ | Molecular Ion (M⁺) |

| 109 | [C₆H₅O₂]⁺ | Loss of a hydrogen atom (M-1) |

| 81 | [C₅H₅O]⁺ | Loss of the formyl group (M-29) |

| 53 | [C₄H₅]⁺ | Fragmentation of the furan ring |

| 39 | [C₃H₃]⁺ | Further fragmentation |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com These methods are highly effective for identifying functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group in the region of 1660-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic furan ring and the aliphatic methyl group, as well as C-O-C stretching of the furan ring. mdpi.comnist.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H stretch (aldehyde) | 2820-2850, 2720-2750 | 2820-2850, 2720-2750 |

| C=O stretch (aldehyde) | 1660-1700 (strong) | 1660-1700 (strong) |

| C=C stretch (furan ring) | 1500-1600 | 1500-1600 |

| C-H stretch (furan ring) | 3100-3150 | 3100-3150 |

| C-H stretch (methyl) | 2850-3000 | 2850-3000 |

| C-O-C stretch (furan ring) | 1000-1300 | 1000-1300 |

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which can then be used to calculate the precise positions of atoms in the crystal lattice. researchgate.net

To date, there is no publicly available crystal structure for this compound. The application of this technique would require the successful growth of high-quality single crystals of the compound. If a crystal structure were determined, it would provide unambiguous confirmation of the molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Chromatographic Separations in Furanic Compound Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of furanic compounds from complex mixtures.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of individual components in a sample. researchgate.netnih.govrestek.com The analysis of furan and its derivatives in various matrices is commonly performed using GC-MS. researchgate.netnih.govrestek.com

For this compound, GC analysis can be used for its detection and quantification. The retention time of the compound will depend on the type of GC column used (polar or non-polar) and the temperature program. The Kovats retention index (I) is a standardized measure of retention that is less dependent on the specific analytical conditions. The NIST Chemistry WebBook provides retention indices for 4-methyl-2-furfural on both non-polar and polar columns. nist.govnist.gov

Table 4: Kovats Retention Indices for 4-Methyl-2-furfural

| Column Type | Active Phase | Retention Index (I) |

| Non-polar | DB-5 | 920 |

| Polar | CP-WAX 57CB | 1549 |

| Polar | Custom | 1536, 1537 |

Data sourced from the NIST Chemistry WebBook. nist.gov

GC-MS analysis of this compound would provide both its retention time and its mass spectrum, allowing for confident identification. The mass spectrum obtained from GC-MS would exhibit the fragmentation pattern discussed in section 4.1.2.

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of furanic compounds, including this compound, especially in food and beverage samples. HPLC methods, often coupled with a diode-array detector (DAD) or mass spectrometry, provide robust and reliable quantification.

Methodologies have been developed for the simultaneous determination of multiple furanic compounds in products like insect-based foods and "dulce de leche". For instance, a study on insect-based food products utilized HPLC coupled to a triple quadrupole mass spectrometer (HPLC-QqQ-MS/MS) for the analysis of 5-methylfurfural (an isomer of this compound) and other processing contaminants mdpi.com. This approach demonstrated good accuracy, with recovery rates ranging from 70% to 101%, and a high degree of precision mdpi.com.

In the analysis of milk-based products, an HPLC-PDA (photodiode-array detector) method was developed and validated for the simultaneous analysis of four furfural compounds, including 5-methyl-2-furaldehyde researchgate.net. This method exhibited excellent selectivity and linearity, with low limits of detection (LOD) and quantification (LOQ) of 19.51 μg/L and 65.05 μg/L, respectively researchgate.net. Such methods are crucial for quality control and for studying the formation of these compounds during food processing and storage.

Table 1: HPLC Method Parameters for Analysis of Related Furanic Compounds

| Parameter | Value | Reference |

| Column | Varies (e.g., C18) | mdpi.comresearchgate.net |

| Mobile Phase | Typically a gradient of water and organic solvent (e.g., methanol, acetonitrile) | researchgate.net |

| Detection | DAD or MS/MS | mdpi.comresearchgate.net |

| LOD | As low as 19.51 µg/L | researchgate.net |

| LOQ | As low as 65.05 µg/L | researchgate.net |

| Recovery | 70-101% | mdpi.com |

This table is generated based on data from studies on similar furanic compounds.

Comprehensive Two-Dimensional Gas Chromatography (GC × GC)

For highly complex samples where co-elution can be a significant issue, comprehensive two-dimensional gas chromatography (GC × GC) offers superior separation power. This technique employs two columns with different stationary phases, providing enhanced resolution and the ability to separate analytes from a complex matrix.

While specific studies focusing solely on this compound using GC × GC are not prevalent, the technique has been successfully applied to the in-depth analysis of furanic compounds in intricate matrices like Madeira wines thegoodscentscompany.com. The use of GC × GC coupled with time-of-flight mass spectrometry (ToF-MS) allows for the detailed profiling of volatile compounds, including various furans thegoodscentscompany.com. This powerful combination enables the identification of trace-level compounds that would be missed by conventional one-dimensional GC-MS. The enhanced separation provided by GC × GC is critical for accurately identifying and quantifying specific isomers like this compound in the presence of other structurally similar compounds.

Advanced Analytical Techniques for Trace Analysis and Complex Mixtures

The detection of this compound at trace levels and within complex mixtures presents analytical challenges that require highly sensitive and selective instrumentation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the unambiguous identification of compounds. By providing the elemental composition of an ion, HRMS can differentiate between compounds with the same nominal mass but different chemical formulas. This capability is particularly important for the confident identification of this compound in complex samples where isobaric interferences are common. While specific applications of HRMS for the analysis of this compound are not extensively documented, the general utility of this technique for the analysis of small molecules in complex matrices is well-established.

Direct Injection Mass Spectrometry (DIMS)

Direct injection mass spectrometry (DIMS) techniques, such as proton-transfer-reaction mass spectrometry (PTR-MS) and selected ion flow tube mass spectrometry (SIFT-MS), offer rapid and high-throughput analysis of volatile organic compounds without the need for chromatographic separation. These methods are particularly useful for real-time monitoring of volatile profiles.

SIFT-MS has been utilized for the determination of furan in various oils cabidigitallibrary.org. This technique allows for the direct analysis of the headspace above a sample, providing a rapid assessment of the presence and concentration of volatile compounds like furans cabidigitallibrary.org. While a specific application for this compound is not detailed, the success of DIMS for other furans suggests its potential for the rapid screening of this compound in relevant matrices.

Sample Preparation and Derivatization Strategies for Analytical Investigations

Effective sample preparation is crucial for the accurate analysis of this compound, particularly at trace concentrations. The goal is to isolate the analyte from the matrix and concentrate it to a level suitable for instrumental analysis.

Solid-phase microextraction (SPME) is a widely used, solvent-free sample preparation technique for volatile and semi-volatile compounds. It has been successfully employed for the analysis of furan and its derivatives in various food matrices mdpi.comnih.govnih.govresearchgate.netnih.gov. The selection of the appropriate fiber coating is critical for the efficient extraction of the target analytes nih.gov.

Derivatization is a chemical modification process used to convert an analyte into a product that has improved chromatographic or detection characteristics. For gas chromatography, derivatization is often employed to increase the volatility and thermal stability of polar compounds. While specific derivatization strategies for this compound are not commonly reported, general derivatization reagents for aldehydes, such as silylating agents, could potentially be used to improve its chromatographic behavior if necessary sigmaaldrich.com. However, due to the inherent volatility of this compound, direct analysis without derivatization is often feasible and preferred to avoid additional sample preparation steps.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 4-Methylfuran-2-carbaldehyde. By solving approximations of the Schrödinger equation, these methods elucidate the electronic distribution and energy levels within the molecule, which are the ultimate determinants of its chemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.gov For furan (B31954) derivatives, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p) or cc-pVQZ, are used to determine key structural and electronic properties. nih.gov

A DFT analysis of this compound would reveal precise information about its molecular geometry, including bond lengths, bond angles, and dihedral angles. Such studies on related furan aldehydes have been used to understand how substituents affect the aromaticity and electronic properties of the furan ring. researchgate.net The electron-withdrawing nature of the carbaldehyde group and the electron-donating effect of the methyl group create a unique electronic profile for the molecule, which can be quantified through DFT calculations of atomic charges and dipole moments. These theoretical results are crucial for interpreting experimental data, such as vibrational frequencies from infrared and Raman spectroscopy. mdpi.com

Table 1: Representative Calculated Geometric Parameters for Furan Aldehydes using DFT Note: This table presents typical data for a related compound, furan-2-carbaldehyde, to illustrate the outputs of DFT calculations, as specific peer-reviewed data for this compound is not readily available.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-C (ring-aldehyde) | 1.47 Å |

| Bond Length | O-C (ring) | 1.36 Å |

| Bond Angle | O=C-H | 123.5° |

| Bond Angle | C-C-C (ring) | 106.5° |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comlibretexts.org

For this compound, the FMO analysis would show the spatial distribution of these orbitals. The HOMO is expected to be located primarily on the furan ring, particularly at the C5 position, enhanced by the electron-donating methyl group. The LUMO is anticipated to be concentrated on the electron-withdrawing carbaldehyde group. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

From the HOMO and LUMO energies, global quantum reactivity parameters can be derived. These include:

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η): η ≈ (ELUMO – EHOMO) / 2

Global Electrophilicity Index (ω): ω = μ² / (2η)

These parameters provide a quantitative measure of the molecule's reactivity. A higher chemical potential indicates better electron-donating capability, while a higher electrophilicity index points to a greater capacity to accept electrons. mdpi.com

Table 2: Illustrative FMO Data and Reactivity Parameters for a Furan Aldehyde Note: The following data for a similar furan derivative illustrates the typical results from an FMO analysis.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.85 |

| HOMO-LUMO Gap (η) | 4.65 |

| Chemical Potential (μ) | -4.175 |

| Chemical Hardness (η) | 2.325 |

| Electrophilicity Index (ω) | 3.75 |

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. researchgate.net For this compound, a key structural feature is the rotational barrier around the single bond connecting the furan ring and the carbaldehyde group. This rotation gives rise to two planar conformers: the O-O anti (or trans) and O-O syn (or cis) forms.

Computational studies on the parent compound, furfural (B47365), have shown that the anti conformer is generally more stable than the syn conformer, though the energy difference is small. researchgate.net High-level ab initio calculations (like CCSD(T)) and DFT methods are employed to map the potential energy surface for this rotation, identifying the stable conformers as energy minima and the transition states between them as energy maxima. researchgate.net The presence and relative populations of these conformers can significantly influence the molecule's spectroscopic properties and its reactivity. For this compound, the methyl group at the C4 position is expected to have a minor influence on this conformational preference.

Reaction Mechanism Simulations and Transition State Theory

Theoretical chemistry allows for the detailed exploration of how chemical reactions occur, mapping out the energetic landscape that connects reactants to products. This is particularly valuable for understanding complex or transient phenomena that are difficult to observe experimentally.

Computational modeling is used to trace the step-by-step pathway of a chemical reaction. By calculating the potential energy surface, researchers can identify all possible routes, including the formation of intermediates and the structures of transition states. For furan derivatives, theoretical studies have investigated various reaction types, such as thermal decomposition, reactions with radicals, and cycloadditions. nih.govpku.edu.cnnih.gov

For instance, a computational study of the reaction of this compound with a hydroxyl radical (•OH), a key process in atmospheric chemistry, would model two primary pathways:

H-atom abstraction: The •OH radical can abstract a hydrogen atom from the aldehyde group, the methyl group, or the furan ring.

•OH addition: The radical can add to the double bonds within the furan ring. researchgate.net

DFT calculations would be used to locate the transition state for each possible step and determine the reaction pathway with the lowest energy barrier, which is the most likely to occur. nih.gov

Once the reaction pathways are mapped, transition state theory can be used to calculate reaction rates. A crucial parameter in this calculation is the activation energy (Ea), which is the energy difference between the reactants and the transition state. researchgate.net A lower activation energy corresponds to a faster reaction.

Computational methods can predict the structures of short-lived reaction intermediates and transition states, which are often impossible to isolate and characterize experimentally. mdpi.com For example, in the thermal decomposition of a furan aldehyde, pathways may involve ring-opening to form unsaturated carbonyl compounds or decarbonylation to produce furan and carbon monoxide. unimelb.edu.au Theoretical calculations can determine the activation energy for each of these competing pathways, thereby predicting the major decomposition products at a given temperature. researchgate.netmdpi.com

Table 3: Example of Calculated Activation Energies for Competing Reaction Pathways Note: This table shows hypothetical data for the reaction of a furan aldehyde with a radical (X•) to illustrate how activation energies for different pathways are compared.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 1 | H-abstraction from aldehyde group | 5.2 |

| 2 | H-abstraction from methyl group | 8.1 |

| 3 | X• addition to C5 position of the ring | 3.5 |

| 4 | X• addition to C2 position of the ring | 4.8 |

Based on this hypothetical data, radical addition to the C5 position (Pathway 3) would be the most kinetically favorable reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

While specific QSAR models for this compound are not extensively documented, numerous studies have been conducted on various furan derivatives, providing a solid framework for predicting its activity. These models are typically developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), and principal component regression (PCR). digitaloceanspaces.com

For instance, QSAR analyses on furanocoumarin derivatives have been performed to predict their inhibitory effects on cytochrome P450 3A activities. nih.govresearchgate.net In these studies, the common logarithmic IC50 values were used as the dependent variable, while a range of calculated molecular descriptors served as the independent variables. nih.govresearchgate.net Similarly, QSAR models have been developed for arylbenzofuran derivatives to predict their antihistaminic (H3-receptor antagonist) activity. derpharmachemica.com Such models are validated internally and externally to ensure their statistical significance and predictive power. derpharmachemica.com The goal of these models is to understand the structural features that govern the biological activity of furan-containing compounds, which can then be used to design new molecules with enhanced potency. ijabbr.com

The predictive power of a QSAR model is highly dependent on the chosen molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For furan derivatives, a variety of structural, physicochemical, and quantum chemical descriptors have been shown to be significant in predicting their biological activities. nih.govresearchgate.net

Key descriptors that have been identified in QSAR studies of furan derivatives include:

Lipophilicity and Size: LogP (octanol-water partition coefficient), molecular volume, molecular weight, and molecular surface area have been found to be significantly related to the biological activity of furanocoumarins. nih.govresearchgate.net

Electronic Properties: Descriptors such as polar surface area, minimal electrostatic potential, formation energy, and the energy of the highest occupied molecular orbital (HOMO) are crucial. These indicate that electrostatic stabilization and the electron-donating ability of the furan derivatives can control their interactions with biological targets. nih.govresearchgate.net

Quantum-Chemical Indicators: For some furan and thiophene (B33073) derivatives, parameters like the energy of the lowest unoccupied molecular orbital (E_LUMO) have been shown to correlate with biological activity. mdpi.com

Topological and Connectivity Indices: These descriptors, which describe the atomic arrangement and bonding in a molecule, have also been employed. For example, in a study of arylbenzofuran derivatives, descriptors like the count of atoms separated by a specific number of bonds were found to be important determinants of activity. derpharmachemica.com

| Descriptor Type | Specific Descriptor | Significance in Predicting Activity |

|---|---|---|

| Lipophilicity/Size | logP | Relates to the compound's ability to cross cell membranes. nih.govresearchgate.net |

| Lipophilicity/Size | Molecular Volume/Weight | Correlates with the size of the molecule and its fit within a binding site. nih.govresearchgate.net |

| Electronic | Polar Surface Area | Influences drug transport and binding properties. nih.govresearchgate.net |

| Electronic | Minimal Electrostatic Potential | Indicates regions of electrostatic interaction. nih.govresearchgate.net |

| Electronic | HOMO/LUMO Energy | Relates to the electron-donating or accepting ability of the molecule. nih.govresearchgate.netmdpi.com |

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Molecular docking studies on various furan-containing compounds have provided insights into their binding affinities and interaction patterns with biological macromolecules. For example, docking studies of Schiff base metal complexes derived from furan-2-carbaldehyde have been performed to understand their antibacterial activity. dergipark.org.tr These studies reveal the binding interactions with specific amino acid residues within the active site of a protein receptor. dergipark.org.tr

In another study, newly synthesized 2-(furan-2-yl)quinazolin-4-one derivatives were docked into the ATP binding site of the epidermal growth factor receptor (EGFR). nih.gov The docking results helped to explore the binding mode and possible interactions, correlating with their observed inhibitory activity against the EGFR tyrosine kinase. nih.gov The strength of the interaction, often expressed as a docking score or binding energy, is used to rank potential compounds. mdpi.com These computational methods can evaluate binding affinity through scoring functions that consider factors like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.govresearchgate.net

Through molecular docking and other computational approaches, potential molecular targets for furan derivatives have been identified. For furan-2-carbaldehyde-derived Schiff base complexes, a potential target identified through docking studies is the protein receptor SEC2 in Staphylococcus aureus, suggesting a mechanism for their antibacterial action. dergipark.org.tr

For other furan derivatives, such as the 2-(furan-2-yl)quinazolin-4-ones, the EGFR tyrosine kinase has been identified as a key molecular target. nih.gov The docking studies for these compounds revealed interactions with important amino acid residues in the ATP binding site of EGFR, explaining their antiproliferative activity. nih.gov Furthermore, in silico studies on pyrazine (B50134) and furan derivatives have suggested aldose reductase as a potential target for antidiabetic activity. researchgate.net These findings highlight the utility of computational methods in identifying and validating potential therapeutic targets for novel compounds.

| Furan Derivative Class | Potential Molecular Target | Therapeutic Area |

|---|---|---|

| Schiff bases of furan-2-carbaldehyde | Protein receptor SEC2 (Staphylococcus aureus) | Antibacterial dergipark.org.tr |

| 2-(furan-2-yl)quinazolin-4-ones | EGFR Tyrosine Kinase | Anticancer nih.gov |

| Pyrazine and furan derivatives | Aldose Reductase | Antidiabetic researchgate.net |

Applications and Advanced Materials Science

A Versatile Building Block in Organic Synthesis

4-Methylfuran-2-carbaldehyde serves as a crucial starting material in the synthesis of more complex molecules. Its aldehyde functionality and the furan (B31954) ring system allow for a variety of chemical transformations, making it a valuable precursor for both fine chemicals and advanced materials.

Precursor for Fine Chemicals and Specialty Organic Molecules

The reactivity of this compound makes it an ideal candidate for the synthesis of a range of specialty organic molecules. For instance, it can be utilized in condensation reactions to produce chalcones, which are precursors to various heterocyclic compounds with potential biological activities. One notable application is in the synthesis of quinazolin-4(3H)-ones, a class of compounds with significant interest in medicinal chemistry. In a copper-catalyzed reaction, 5-methylfuran-2-carbaldehyde, a closely related compound, reacts with 2-aminobenzamides to form these valuable heterocyclic structures. rsc.org This reaction highlights the potential of substituted furan-2-carbaldehydes, like this compound, to act as key C1 building blocks in the construction of complex molecular frameworks. rsc.org

Furthermore, the furan ring in this compound is a structural motif found in some fragrance compounds. The synthesis of furan-containing analogues of known fragrances has been explored, indicating the potential for this compound to be a precursor in the flavor and fragrance industry. cardiff.ac.uk The aldehyde group can be readily transformed into other functional groups, such as alcohols, which are common components of fragrance molecules. researchgate.net

Below is a table summarizing some of the fine chemicals that can be synthesized from furan derivatives, illustrating the potential applications of this compound.

| Target Molecule Class | Synthetic Reaction Type | Potential Application |

| Quinazolin-4(3H)-ones | Condensation, Cyclization | Pharmaceuticals rsc.org |

| Furan-containing fragrances | Reduction, Cyclization | Fragrance Industry cardiff.ac.ukresearchgate.net |

| Chalcones | Claisen-Schmidt Condensation | Pharmaceutical Intermediates jocpr.com |

| Furoylmorpholines | Amidation, Thionation | Antimicrobial Agents pensoft.net |

Intermediates for Advanced Functional Materials

The furan moiety within this compound is a key component in the development of novel polymers and advanced functional materials. Furan derivatives are recognized for their potential to replace petroleum-based analogues in the preparation of high-performance polymers due to the inherent rigidity of the furan ring. researchgate.net While specific examples starting directly from this compound are not yet widely documented, the chemistry of similar furanic aldehydes, such as 5-hydroxymethylfurfural (B1680220) (HMF), provides a strong indication of its potential. HMF is a well-established platform chemical for the synthesis of a variety of polymer precursors. researchgate.net

The aldehyde group of this compound can participate in polymerization reactions, and the furan ring can undergo reactions like the Diels-Alder cycloaddition to create cross-linked or functionalized polymers. fiveable.menih.gov These materials could find applications in areas such as coatings, resins, and specialty plastics. The development of bio-based polymers from furan derivatives is a rapidly growing field, driven by the need for sustainable alternatives to traditional plastics.

Catalysis and Furan-Derived Catalytic Systems

The chemical properties of this compound and its derivatives make them suitable for applications in both homogeneous and heterogeneous catalysis, as well as in metal-mediated chemical transformations.

Applications in Homogeneous Catalysis

In the realm of homogeneous catalysis, furan-containing molecules can act as ligands for transition metal complexes. The oxygen atom in the furan ring and the carbonyl oxygen of the aldehyde group in this compound can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex. For example, a terpyridine ligand synthesized from 5-methylfurfural (B50972), a biomass-derived aldehyde, has shown potential in nickel-catalyzed reactions, demonstrating the utility of furan-based ligands in metal catalysis. researchgate.net

Furthermore, the catalytic conversion of furanic aldehydes themselves is an area of active research. Homogeneous ruthenium complexes have been effectively used for the oxidation of furfural (B47365) to furoic acid, a reaction that proceeds with the generation of hydrogen gas. acs.orgelsevierpure.com This suggests that similar catalytic systems could be employed for the controlled oxidation of this compound to its corresponding carboxylic acid, a valuable chemical intermediate.

Heterogeneous Catalysis Using Furan-Modified Materials

Furan derivatives can be used to modify the surface of solid materials, creating novel heterogeneous catalysts. The introduction of furanic moieties can alter the surface properties of materials like metal oxides or carbon supports, enhancing their catalytic performance. While specific examples of materials modified with this compound are not extensively reported, the general principle is well-established.

The catalytic hydrogenation of furfural and its derivatives is a key industrial process, often employing heterogeneous catalysts. For instance, iridium supported on carbon has been shown to be a highly effective catalyst for the selective hydrogenation of furfural to 2-methylfuran (B129897). rsc.org Similarly, bimetallic catalysts, such as cobalt-nickel supported on magnesium-aluminum oxides, have demonstrated high efficiency in the conversion of furfural to 2-methylfuran. researchgate.net These studies provide a strong basis for the development of heterogeneous catalytic systems for the selective transformation of this compound into other valuable furanic compounds. The table below highlights some heterogeneous catalytic transformations of furfural, which are analogous to potential reactions for this compound.

| Catalyst | Reactant | Product | Key Findings |

| 5% Ir/C | Furfural | 2-Methylfuran | High selectivity (95%) at low H2 pressure. rsc.org |

| Ni10Co5-MgAlO | Furfural | 2-Methylfuran | High conversion (100%) and selectivity (92.3%). researchgate.net |

| Cesium Carbonate/PMHS | Furfural | Furfuryl Alcohol | High yield (≥90%) at low temperatures. rsc.orgnih.gov |

| AuPd/Mg(OH)2 | Furfural | Furoic Acid | High selectivity under mild conditions. researchgate.net |

Metal-Mediated Transformations Involving Furanic Substrates

Metal-mediated reactions offer a powerful tool for the functionalization of furan rings. Cross-coupling reactions, such as those catalyzed by palladium, are widely used to form new carbon-carbon bonds. While direct cross-coupling of the aldehyde group of this compound is challenging, the furan ring can be halogenated and subsequently used in coupling reactions. For example, palladium-catalyzed cross-coupling reactions of 2-halobenzo[b]furans with organoalane reagents have been shown to be a highly efficient route to 2-substituted benzofurans. researchgate.net This methodology could potentially be adapted for the synthesis of 4-methyl-2-substituted furans from a halogenated derivative of this compound.

Furthermore, organozinc reagents derived from furan compounds have proven to be valuable intermediates in cross-coupling reactions for the synthesis of 5-substituted-2-furaldehydes. nih.gov This demonstrates the utility of organometallic furan derivatives in constructing more complex molecular architectures under mild reaction conditions. The development of such metal-mediated transformations expands the synthetic utility of furanic compounds like this compound, opening up new avenues for the creation of novel molecules with diverse applications.

Advanced Polymers and Resins Derived from Furan Compounds